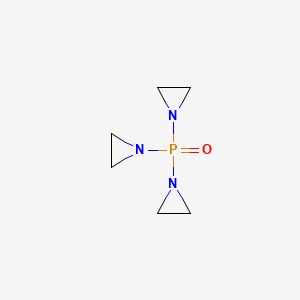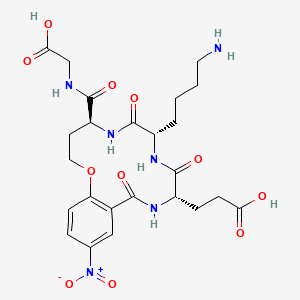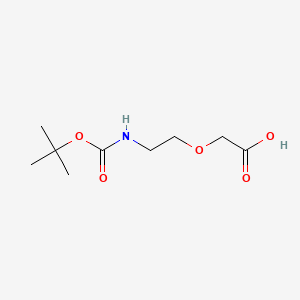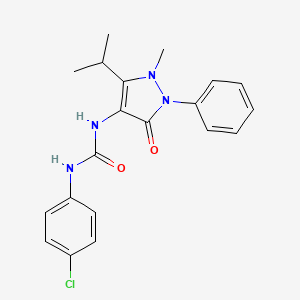
Triethylenephosphoramide
Übersicht
Beschreibung
Triethylenephosphoramide is a colorless crystalline solid . It is also known as Tris (1-aziridinyl) phosphine oxide . It is used as a pesticide and is toxic by skin absorption, ingestion, or inhalation . It produces toxic oxides of nitrogen during combustion .
Synthesis Analysis
The synthesis of phosphoramidates, including Triethylenephosphoramide, can be categorized into six main routes: salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .
Molecular Structure Analysis
Triethylenephosphoramide has a molecular formula of C6H12N3OP . Its average mass is 173.153 Da and its monoisotopic mass is 173.071793 Da .
Chemical Reactions Analysis
Triethylenephosphoramide is an alkylating agent . Alkylating agents work by three different mechanisms all of which achieve the same end result - disruption of DNA function and cell death .
Physical And Chemical Properties Analysis
Triethylenephosphoramide has a density of 1.5±0.1 g/cm3 . Its boiling point is 299.0±7.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.9±3.0 kJ/mol . The flash point is 134.6±18.2 °C . The index of refraction is 1.634 .
Wissenschaftliche Forschungsanwendungen
Alkylating Agent in Cancer Treatment
TEPA is a polyfunctional, organophosphorus alkylating agent that has been a primary treatment of multiple solid malignancies for many years . It displays potent anti-tumor activity, although it has not been widely used due to toxic side effects including mucositis, myelosuppression, and cardiotoxicity .
Conditioning Regimens Prior to Hematopoietic Stem Cell Transplantation
More recently, TEPA has been utilized as part of high-dose conditioning regimens prior to hematopoietic stem cell transplantation for a variety of hematologic malignancies . This is owing to its potent myelosuppressive effects .
Pharmacokinetic Studies
TEPA is used in pharmacokinetic studies to support clinical pharmacology studies of thiotepa and cyclophosphamide (CP) in neonates and pediatric patients in both inpatient and outpatient settings .
Quantification in Micro-volume Plasma Samples
Assays have been developed to quantify TEPA, thiotepa, CP and 4-hydroxycyclophosphamide (4OHCP) in micro-volume plasma samples . This is important for supporting clinical pharmacology studies of these drugs in neonates and pediatric patients .
Measurement in Plasma and Cerebrospinal Fluid (CSF)
TEPA and its parent compound thioTEPA exhibit outstanding central nervous system penetration . Therefore, it is possible and desirable to monitor both compounds in plasma and CSF . A method has been described to measure both compounds simultaneously .
Therapeutic Drug Monitoring and Timely Dose Modifications
A fast, accurate, and sensitive assay has been developed to quantify both TEPA and thioTEPA in plasma and CSF by turbulent flow LC-MS/MS . This allows for fast and accurate therapeutic drug monitoring and timely dose modifications .
Wirkmechanismus
Target of Action
Triethylenephosphoramide, also known as TEPA, is an alkylating agent . Its primary targets include DNA and certain enzymes such as Cytochrome P450 2B6 and Cytochrome P450 3A4 . These targets play crucial roles in cellular functions, with DNA being the blueprint for protein synthesis, and the Cytochrome P450 enzymes being involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .
Mode of Action
TEPA interacts with its targets through a process known as alkylation . The unstable nitrogen-carbon groups in TEPA alkylate with DNA, causing irreparable DNA damage . They stop tumor growth by crosslinking guanine nucleobases in DNA double-helix strands, directly attacking DNA . This makes the strands unable to uncoil and separate, which is necessary for DNA replication, thereby inhibiting cell division .
Biochemical Pathways
The alkylation process disrupts the normal biochemical pathways of DNA replication and cell division . By crosslinking the guanine nucleobases in the DNA, TEPA prevents the DNA strands from uncoiling and separating, which is a crucial step in DNA replication . This disruption in the DNA replication process leads to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
TEPA exhibits outstanding central nervous system penetration . In vivo, TEPA is quickly metabolized to N,N’,N’'-triethylenephosphoramide . ThioTEPA and TEPA have similar alkylating activity . Therefore, it is possible and desirable to monitor both compounds in plasma and cerebrospinal fluid (CSF) . The terminal half-life of TEPA is between 10-21 hours .
Result of Action
The molecular and cellular effects of TEPA’s action are primarily seen in its ability to cause DNA damage and inhibit cell division . This results in cell death, particularly in rapidly dividing cells such as cancer cells . In mice and rats, TEPA induced depression of the bone marrow, involution of the lymphatic tissue, and damage to the intestinal mucosa .
Action Environment
The action, efficacy, and stability of TEPA can be influenced by various environmental factors. It is known that many drugs, including alkylating agents like TEPA, can be affected by factors such as temperature, pH, and the presence of other substances
Safety and Hazards
Zukünftige Richtungen
Triethylenephosphoramide and its analogs are alkylating agents used for a variety of malignant and non-malignant disorders . Both drugs are metabolized by cytochrome P450 enzymes to form active metabolites . To support pharmacokinetic studies of these drugs in children, assays are being developed to determine parent drug and metabolite concentration in small volume plasma samples .
Eigenschaften
IUPAC Name |
1-[bis(aziridin-1-yl)phosphoryl]aziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N3OP/c10-11(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAMXEPQQLNQDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1P(=O)(N2CC2)N3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N3OP | |
| Record name | TRIS(1-AZIRIDINYL) PHOSPHINE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4732 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052716 | |
| Record name | Tri(aziridin-1-yl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tris(1-aziridinyl) phosphine oxide appears as a colorless crystalline solid. Shipped as an aqueous solution. Toxic by skin absorption, ingestion or inhalation. Produces toxic oxides of nitrogen during combustion. Used as a pesticide., Colorless solid; [Hawley] | |
| Record name | TRIS(1-AZIRIDINYL) PHOSPHINE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4732 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tris(1-aziridinyl)phosphine oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7319 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
90-91 °C @ 23 MM HG | |
| Record name | TEPA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
EXTREMELY SOL IN WATER; VERY SOL IN ALCOHOL, ETHER, ACETONE | |
| Record name | TEPA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
greater than 1 at 68 °F (est) (USCG, 1999) | |
| Record name | TRIS(1-AZIRIDINYL) PHOSPHINE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4732 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.0063 [mmHg] | |
| Record name | Tris(1-aziridinyl)phosphine oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7319 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
THE MOST IMPORTANT PHARMACOLOGICAL ACTIONS OF THE ALKYLATING AGENTS ARE THOSE THAT DISTURB THE FUNDAMENTAL MECHANISMS CONCERNED WITH CELL GROWTH, MITOTIC ACTIVITY, DIFFERENTIATION, & FUNCTION. THE CAPACITY OF THESE DRUGS TO INTERFERE WITH NORMAL MITOSIS & CELL DIVISION IN ALL RAPIDLY PROLIFERATING TISSUES PROVIDES THE BASIS FOR THEIR THERAPEUTIC APPLICATIONS & FOR MANY OF THEIR TOXIC PROPERTIES. /ALKYLATING AGENTS/ | |
| Record name | TEPA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Triethylenephosphoramide | |
Color/Form |
COLORLESS CRYSTALS | |
CAS RN |
545-55-1, 27030-72-4 | |
| Record name | TRIS(1-AZIRIDINYL) PHOSPHINE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4732 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triethylenephosphoramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=545-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TEPA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC221657 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TEPA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tri(aziridin-1-yl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri(aziridin-1-yl)phosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL19M2KE52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TEPA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
106 °F (USCG, 1999), 41 °C | |
| Record name | TRIS(1-AZIRIDINYL) PHOSPHINE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4732 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TEPA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of TEPA?
A1: TEPA is an alkylating agent. [] It exerts its cytotoxic effects by forming covalent bonds with DNA, primarily at the N-7 position of guanine. [, ] This alkylation disrupts DNA replication and transcription, ultimately leading to cell death.
Q2: How does TEPA's mechanism differ from its prodrug ThioTEPA?
A2: ThioTEPA itself is relatively inactive. It requires metabolic desulfuration to TEPA, which is the active metabolite primarily responsible for its cytotoxic effects. [, , , , ]
Q3: What are the downstream effects of TEPA-induced DNA alkylation?
A3: TEPA-induced DNA damage triggers cell cycle arrest, apoptosis, and ultimately cell death. [, ] This makes TEPA effective against rapidly dividing cells, such as those found in tumors.
Q4: Does TEPA affect normal cells?
A4: Yes, TEPA can also damage normal cells, particularly those with a high turnover rate, such as bone marrow cells. This non-specific cytotoxicity is a major limitation of TEPA therapy, often leading to dose-limiting myelosuppression. [, , , ]
Q5: What is the molecular formula and weight of TEPA?
A5: The molecular formula of TEPA is C6H15N3O2P, and its molecular weight is 189.17 g/mol. []
Q6: How does TEPA's stability in solution vary with pH?
A6: TEPA undergoes degradation in acidic solutions. [] Studies suggest that the sterilizing activity of partially degraded TEPA solutions correlates with the remaining intact TEPA, indicating that degradation products may have reduced activity. []
Q7: Does TEPA exhibit any catalytic properties?
A7: The provided research focuses on TEPA's anti-tumor and chemosterilant activities and does not mention any catalytic properties.
Q8: How does the number of aziridine groups in TEPA analogs affect their activity?
A8: Studies with TEPA analogs demonstrate that the presence of two aziridine groups maintains chromosome-breaking activity comparable to TEPA, while a single aziridine group results in reduced effectiveness. This suggests a direct correlation between the number of aziridine groups and the alkylating potential, thus influencing the compound's activity. []
Q9: How stable is TEPA under different storage conditions?
A9: The provided research primarily focuses on TEPA's activity and metabolism and does not provide detailed information on its stability under various storage conditions.
Q10: What is the primary route of TEPA administration, and what are its pharmacokinetic properties?
A10: TEPA is typically administered intravenously. [, , ] Studies show that it exhibits a two-compartment open model of elimination with a relatively short half-life. [] It is rapidly distributed throughout the body, including the cerebrospinal fluid (CSF). []
Q11: What is the relationship between TEPA exposure and toxicity?
A11: The relationship between TEPA exposure, measured as area under the curve (AUC), and toxicity, particularly myelosuppression, has been investigated in clinical trials. [, ] Therapeutic drug monitoring (TDM) strategies are being explored to individualize TEPA dosing and minimize toxicity. [, ]
Q12: What is the role of glutathione S-transferase in TEPA metabolism?
A12: Glutathione S-transferase (GST) catalyzes the conjugation of TEPA with glutathione, leading to the formation of monoglutathionyl TEPA, a detoxification pathway. []
Q13: How does the route of administration affect TEPA distribution in the CSF?
A13: Research comparing intraventricular and intravenous administration of TEPA in rhesus monkeys demonstrates that while intraventricular administration achieves significantly higher TEPA concentrations in the ventricles, the penetration into the lumbar CSF is limited. []
Q14: What types of cancer cells are most sensitive to TEPA?
A14: TEPA has shown activity against various cancers, including breast cancer, ovarian cancer, and leukemia. [, , ] Its efficacy is generally associated with rapidly dividing cells.
Q15: Have any clinical trials evaluated TEPA's efficacy in combination with other chemotherapeutic agents?
A15: Yes, TEPA is often used in combination chemotherapy regimens. [, , , ] For instance, the CTC regimen, comprising cyclophosphamide, thiotepa, and carboplatin, is used in high-dose chemotherapy protocols. [, ]
Q16: What are the known mechanisms of resistance to TEPA?
A16: While resistance mechanisms to TEPA are not explicitly discussed in the provided research, increased levels of glutathione and GST activity have been implicated in resistance to alkylating agents in general. []
Q17: What are the major side effects associated with TEPA?
A17: Myelosuppression, characterized by a decrease in blood cell production, is a major dose-limiting toxicity of TEPA. [, , ] Other potential side effects include nausea, vomiting, and alopecia. []
Q18: Are there any strategies to improve TEPA delivery to specific tumor sites?
A18: While the provided research doesn't focus on targeted TEPA delivery, one study explored the use of APRPG-PEG-modified TEPA-PCL, a targeted siRNA delivery system, to enhance the accumulation of simTOR (siRNA targeting mTOR) in lung metastases. []
Q19: What analytical methods are used to measure TEPA concentrations in biological samples?
A19: Gas chromatography (GC) is commonly employed to determine TEPA concentrations in biological samples. [, , ]
Q20: What is the environmental fate of TEPA?
A20: The provided research primarily focuses on TEPA's medical applications and does not discuss its environmental impact or degradation pathways.
Q21: Can TEPA be used as a chemosterilant?
A21: Yes, TEPA has shown potent chemosterilant activity in various insects, including houseflies, mosquitos, and weevils. [, , , , ] It disrupts insect reproduction by inducing sterility in both males and females.
Q22: How does the administration route affect TEPA's chemosterilant efficacy in insects?
A22: Studies on mosquitos demonstrate that topical application of thioTEPA results in higher uptake and greater sterility compared to TEPA. [] This suggests that the route of administration can significantly impact the effectiveness of TEPA as a chemosterilant.
Q23: How does TEPA affect the synthesis of hemolymph proteins in insects?
A23: Research on locusts revealed that TEPA treatment significantly reduced hemolymph protein concentrations. [] Further investigation indicated that this reduction was due to TEPA's inhibitory effects on protein synthesis in the fat body, a major site of protein production in insects. []
Q24: Can TEPA be used to induce experimental osteoporosis in animal models?
A24: Yes, one study used TEPA to induce experimental osteoporosis in rats. [] Results showed that TEPA administration led to decreased bone mineral density and structural changes in the mandibular condyle, femoral head, and vertebrae. []
Q25: How does copper deficiency affect endothelial cells, and what is TEPA's role in this context?
A25: Research on human umbilical vein endothelial cells (HUVEC) demonstrated that copper deficiency induced by the copper chelator triethylenetetramine (TETA), a TEPA analog, led to decreased cell viability and disrupted the organization of the cytoskeleton. [] Adding copper to the culture media could partially rescue these effects, suggesting copper's critical role in maintaining endothelial cell function. []
Q26: What are the potential applications of TEPA-functionalized materials?
A26: TEPA-functionalized materials show promise for CO2 capture applications. [, , , , ] The amine groups in TEPA can selectively bind to CO2, making it a potential candidate for carbon capture technologies. Studies have explored the use of TEPA-modified silica and metal-organic frameworks (MOFs) for efficient CO2 adsorption. [, , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)
![N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-t-butyl-alanyl-L-alanine, 2-aminoethyl Amide](/img/structure/B1682929.png)









